4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .
Synthesis Analysis
Methods for the synthesis of imidazo[2,1-b][1,3]thiazines, their annulated and hydrogenated analogs have been systematized in literature . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Chemical Reactions Analysis
Research in the field of chemistry of imidazo[2,1-b]thiazines began in the 1960s, and the achievements were first systematized and published in a review in 1988 . Subsequent approaches to the annulation of the imidazothiazine scaffold were considered fragmentarily in reviews in 1996 and 2007 .Scientific Research Applications
Green Synthetic Approaches
Researchers have developed environmentally friendly synthetic approaches for benzo[b][1,4]thiazine derivatives, emphasizing the importance of green chemistry principles. A notable study demonstrated the efficient one-pot synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions using microwave irradiation and Iron(III) fluoride as a catalyst, highlighting an inexpensive, rapid, and environmentally benign protocol with a broad functional group tolerance (Balwe, Shinde, & Jeong, 2016).
Antimicrobial Applications
Another research direction involves the exploration of antimicrobial properties. Studies on fluorobenzamides containing thiazole and thiazolidine frameworks have identified compounds with significant antimicrobial activity against both bacterial and fungal strains, pointing out the essential role of fluorine atoms in enhancing biological effectiveness (Desai, Rajpara, & Joshi, 2013).
Novel Synthetic Pathways
Innovative synthetic pathways for constructing benzo[b][1,4]thiazine derivatives have been reported, such as the unprecedented ring contraction technique that offers efficient access to pharmacologically relevant 4H-benzo[b][1,4]thiazine 1,1-dioxides from readily available building blocks. This method represents a significant advancement in the synthesis of benzothiazine dioxides with potential biological, medicinal, and industrial applications (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).
Enantioselective Synthesis
The development of enantioselective fluorinating agents based on benzo[e][1,2]thiazine dioxides demonstrates the chemical versatility of thiazine derivatives. These agents facilitate the synthesis of optically active quaternary alpha-fluoro carbonyl compounds, offering new avenues in stereoselective synthesis (Shibata, Liu, & Takéuchi, 2000).
Mechanism of Action
Future Directions
The field of heterocyclic chemistry, particularly involving nitrogen and sulfur atoms, continues to be a significant area of research due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Further exploration of these compounds, including “4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide”, could lead to new discoveries and applications.
Properties
IUPAC Name |
4-(5-fluoro-2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c1-11-6-7-12(17)8-15(11)19-10-13(9-18)22(20,21)16-5-3-2-4-14(16)19/h2-8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZUYCHYJUUKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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